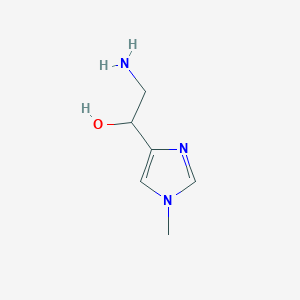![molecular formula C8H16ClN B2631204 6,6-Dimethyl-3-azabicyclo[3.1.1]heptane;hydrochloride CAS No. 2490402-24-7](/img/structure/B2631204.png)
6,6-Dimethyl-3-azabicyclo[3.1.1]heptane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride is a chemical compound with the CAS Number: 2490402-24-7 . It has a molecular weight of 161.67 . The IUPAC name for this compound is 6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride .
Synthesis Analysis
The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH), a similar compound, has been achieved through an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . The synthesis was initiated by reacting bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate . This was then combined with N,N’-Bis (p-toluenesulfonyl) hydrazine to form alpha-diazoacetate .Molecular Structure Analysis
The InChI code for 6,6-Dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride is 1S/C8H15N.ClH/c1-8(2)6-3-7(8)5-9-4-6;/h6-7,9H,3-5H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane involves several chemical reactions, including the reaction of bromoacetyl bromide with 3-methyl-2-butenol to yield bromoacetate . This is followed by an alkaline reaction in anhydrous THF, combining the intermediate with N,N’-Bis (p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate .Applications De Recherche Scientifique
Catalytic Aromatization
The compound has been studied in the context of catalytic aromatization processes. Pines and Nogueira (1981) investigated the aromatization of heptanes and related hydrocarbons over platinum-alumina and chromia-alumina catalysts. They found that compounds like 6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride undergo various reactions including skeletal isomerization and dehydrocyclization when passed over these catalysts, leading to products like toluene and other hydrocarbons. This study provides insights into the mechanisms of aromatization and the role of different catalysts in these processes (Pines & Nogueira, 1981).
Pharmaceutical Research
In pharmaceutical research, the compound and its structural analogs have been noted for their unique molecular shapes and voluminous carbon skeletons, making them of interest in drug research and for studying structure-activity relationships. Buchbauer and colleagues have highlighted the use of such compounds, including norbornanes and bicyclo[2.2.1]heptanes, in medicinal applications and as test molecules in pharmaceutical research (Buchbauer & Pauzenberger, 1991) (Buchbauer, Esterer & Cermak, 1999).
Catalytic Oxidation of Hydrocarbons
The compound's derivatives have been examined in the context of catalytic oxidation of hydrocarbons, particularly cyclohexene. Cao et al. (2018) discussed how the oxidation of cyclohexene can lead to various products due to multiple potential reaction sites and variable oxidation depths, and how controlled oxidation reactions can selectively afford targeted products. This is significant for applications in the chemical industry, emphasizing the compound's relevance in industrial processes (Cao et al., 2018).
Synthesis of Bridged and Spiro Azabicycles
The compound is related to bridged azabicyclic and 1-azaspirocyclic compounds, where intramolecular metathesis of dienes is a key step in the synthesis process. Kuznetsov and Bubnov (2015) reviewed studies on the syntheses of these compounds, demonstrating the formation of a bicyclic skeleton for a series of natural and synthetic azabicycles. This highlights the compound's relevance in synthetic organic chemistry and its potential in the synthesis of complex natural products (Kuznetsov & Bubnov, 2015).
Safety and Hazards
Orientations Futures
The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH) has been improved by using intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . This method could potentially be applied to the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride in the future.
Propriétés
IUPAC Name |
6,6-dimethyl-3-azabicyclo[3.1.1]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-8(2)6-3-7(8)5-9-4-6;/h6-7,9H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFHDWLEOIIYEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1CNC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Ethoxycarbonylpyrrolo[1,2-b]pyridazine-5-carboxylic acid](/img/structure/B2631123.png)

![N-[(4-methoxyphenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2631128.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2631129.png)

![4-((3,5-dimethylisoxazol-4-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2631132.png)
![5-ethyl-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2631133.png)

![3-(3-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2631137.png)




